4-(Benzyloxy)benzaldehyde
Overview
Description
4-(Benzyloxy)benzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by a benzaldehyde group with a benzyloxy substituent. This compound is of interest in various chemical research areas due to its potential applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of compounds related to 4-(Benzyloxy)benzaldehyde often involves the protection of hydroxyl groups and the formation of azo compounds. For instance, the regioselective protection of the hydroxyl group in dihydroxybenzaldehydes has been achieved using various protecting groups, including benzyl, which could be related to the synthesis of 4-(Benzyloxy)benzaldehyde . Additionally, the synthesis of azo-benzoic acids, which are structurally related to 4-(Benzyloxy)benzaldehyde, has been reported using spectroscopic techniques to confirm the structures of the precursors .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(Benzyloxy)benzaldehyde has been studied using various spectroscopic methods and computational techniques. For example, the crystal structure of 4-phenyl-benzaldehyde, a related compound, shows the presence of dimers linked by hydrogen bonding . Computational studies, including density functional theory (DFT), have been used to optimize molecular structures and geometries, providing insights into the structural characteristics of these compounds .
Chemical Reactions Analysis
4-(Benzyloxy)benzaldehyde can undergo various chemical reactions, including deoxyfluorination and carboligation. Deoxyfluorination of benzaldehydes has been performed at room temperature using sulfuryl fluoride, which could potentially be applied to 4-(Benzyloxy)benzaldehyde . Carboligation reactions catalyzed by benzaldehyde lyase have been reported for aromatic aldehydes, leading to the formation of enantiomerically enriched products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Benzyloxy)benzaldehyde can be inferred from studies on related benzaldehydes. These compounds exhibit specific spectroscopic features, such as UV-Vis absorption spectra, which can be influenced by solvent composition and pH . The vibrational spectroscopy and computational studies provide detailed information on the vibrational frequencies and molecular interactions . Additionally, the reactivity of these compounds can be studied through various spectroscopic techniques and quantum chemical calculations, which help in understanding their behavior in different chemical environments .
Scientific Research Applications
Crystalline Effects on Properties
4-(Benzyloxy)benzaldehyde (BBA) has been studied for its properties through density functional theory calculations. The research focused on the effects of crystalline structures on BBA's properties, including its structural shape, energies, dipole moments, and nuclear magnetic resonance properties. This study highlights the significant changes in the structural shape of BBA in the optimized gaseous system, indicating notable crystalline effects on geometrical positions and electronic properties (Harismah, Ozkendir, & Mirzaei, 2015).
Synthesis and Application in Catalysis
Research has been conducted on the use of sulfated Ti-SBA-15 catalyst for the oxidation of benzyl alcohol to benzaldehyde. This study is significant for understanding the role of 4-(Benzyloxy)benzaldehyde in enhancing the oxidative properties of catalysts used in various industrial applications (Sharma, Soni, & Dalai, 2012).
Synthesis of Derivatives
A study on the scalable preparation of 4-Benzyloxyl-2-hydroxyl Benzaldehyde, synthesized from resorcinol, contributes to understanding the methods of producing derivatives of 4-(Benzyloxy)benzaldehyde for various applications (Sun Gui-fa, 2012).
Molecular Structure and Spectroscopic Analysis
An investigation into the molecular structure, spectral properties, and interactions of 4-(benzyloxy)benzaldehyde thiosemicarbazone, including its dimer form, has been conducted. This research provides insights into the molecular and electronic properties of 4-(Benzyloxy)benzaldehyde derivatives (Kumar et al., 2013).
Catalytic Applications
Studies on NiFe2O4 nanoparticles as catalysts for the oxidation of benzyl alcohol to benzaldehyde demonstrate the industrial relevance of 4-(Benzyloxy)benzaldehyde in catalysis. This research showcases the potential for using 4-(Benzyloxy)benzaldehyde in selective oxidation processes with high efficiency and reusability (Iraqui, Kashyap, & Rashid, 2020).
Safety And Hazards
properties
IUPAC Name |
4-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTWZSXLLMNMQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063441 | |
Record name | Benzaldehyde, 4-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)benzaldehyde | |
CAS RN |
4397-53-9 | |
Record name | 4-(Benzyloxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4397-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 4-(phenylmethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004397539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Benzyloxy)benzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Benzyloxy)benzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28298 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 4-(phenylmethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 4-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzyloxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.299 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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